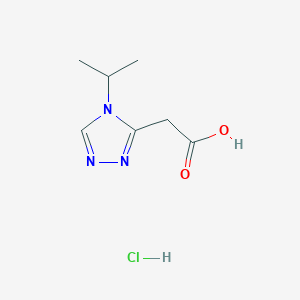

2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-(4-propan-2-yl-1,2,4-triazol-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-5(2)10-4-8-9-6(10)3-7(11)12;/h4-5H,3H2,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYWNVMQFUSOIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NN=C1CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reaction Pathways

The core structure of 2-(4-isopropyl-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride derives from condensation reactions between substituted hydrazines and carbonyl precursors. A representative route involves:

- Hydrazine Formation : Reacting iso-propylhydrazine hydrochloride with ethyl chloroacetate in acetonitrile at 130°C under microwave irradiation.

- Cyclization : Intramolecular dehydration forms the triazole ring, with yields critically dependent on base selection (e.g., K₂CO₃ vs. NaHCO₃).

Typical conditions include:

| Parameter | Specification | Source |

|---|---|---|

| Solvent | MeCN/MeOH (3:1) | |

| Temperature | 130°C (microwave) | |

| Reaction Time | 4 hours | |

| Yield | 23–72% |

Acid Hydrochloride Formation

Post-cyclization, the free base is treated with HCl gas in ethanol to precipitate the hydrochloride salt. Crystallization from ethanol/water (1:3) achieves >98% purity.

Continuous-Flow Synthesis Approaches

Reactor Design and Process Intensification

Continuous-flow systems address safety concerns associated with energetic intermediates like acetimidamide (ΔH = 328 J/g). A two-step flow process demonstrates:

- Acetamide Formation : Reacting ethyl hydrazinoacetate hydrochloride with chloroacetamide in a tubular reactor at 80°C.

- Triazole Cyclization : Immediate reaction with methyl isocyanide in a second reactor at 120°C.

Key Metrics :

| Parameter | Batch Process | Flow Process | Improvement |

|---|---|---|---|

| Yield | 35% | 57% | +63% |

| Productivity | 0.8 g/h | 2.4 g/h | 3× |

| Solvent Consumption | 12 L/kg | 8 L/kg | –33% |

Ester Hydrolysis and Salt Formation

The ethyl ester intermediate undergoes hydrolysis in toluene with aqueous NaOH, followed by TFA treatment to yield the free acid. Final hydrochloride salt formation uses HCl-saturated diethyl ether.

Advanced Alkylation and Cyclization Techniques

One-Pot N-Alkylation

A two-stage one-pot strategy optimizes triazone-triazole intermediates:

- Chloromethyl Triazole Synthesis : Chloroacetamide reacts with hydrazine derivatives in DMF/K₂CO₃ (72% yield).

- N-Methylation : Selective methylation with iodomethane achieves 54% yield, avoiding N-4 isomerization.

Selectivity Comparison :

| Base | N-1 Isomer (%) | N-4 Isomer (%) |

|---|---|---|

| K₂CO₃ | 46 | 54 |

| Cs₂CO₃ | 68 | 32 |

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the triazole ring.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole, including 2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interference with microbial metabolic processes.

Antifungal Properties

The compound has also been evaluated for antifungal activity against pathogens like Candida albicans. In vitro studies demonstrated that triazole derivatives can serve as effective agents against fungal infections . Their low toxicity to human cells enhances their potential for therapeutic applications.

Anti-inflammatory and Analgesic Effects

Further investigations into the pharmacological profile of 1,2,4-triazole derivatives reveal anti-inflammatory and analgesic properties. These effects are particularly relevant in the context of treating conditions such as arthritis and other inflammatory diseases . The compound's ability to modulate inflammatory pathways positions it as a candidate for further development in pain management therapies.

Herbicidal Activity

The structural characteristics of 2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride make it a promising candidate for use as a herbicide. Research has shown that triazole derivatives can selectively inhibit weed growth while being less toxic to crops . This selectivity is crucial for sustainable agricultural practices.

Plant Growth Regulation

Triazole compounds are known to influence plant growth by modulating hormonal pathways. Studies suggest that 2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride may enhance plant resilience against environmental stressors . This application could be pivotal in improving crop yields under adverse conditions.

Synthesis and Structural Insights

The synthesis of 2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride typically involves straightforward chemical reactions utilizing readily available reagents. The compound features a triazole ring which is crucial for its biological activity .

Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride with key analogs, highlighting structural variations, physicochemical properties, and biological activities:

Structural and Functional Analysis

- Acetic acid moiety allows for salt formation (e.g., hydrochloride) and participation in hydrogen bonding, critical for target binding . Compounds like [2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride replace acetic acid with ethylamine, shifting activity toward anticancer applications .

- Biological Activity Trends: Aminoethyl and amino-substituted triazoles (e.g., ) show stronger antimicrobial effects due to nucleophilic interactions with microbial enzymes . Phenoxy-containing analogs () may prioritize structural stability over bioactivity, as seen in corrosion inhibition studies .

Physicochemical Properties

- Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, 2-(5-Amino-1H-1,2,4-triazol-3-yl)acetic acid hydrochloride is water-soluble, while its free base is less so .

- Melting Points: Triazole derivatives with rigid substituents (e.g., phenoxy groups) show higher melting points (>200°C) compared to alkyl-substituted analogs .

Biological Activity

2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and inflammatory diseases. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical structure and properties:

- Molecular Formula : C7H12ClN3O

- CAS Number : 2172584-17-5

- Molecular Weight : 175.64 g/mol

Research indicates that 2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride acts primarily as an inhibitor of Class I phosphoinositide 3-kinase (PI3K) isoforms. PI3K signaling pathways are crucial in regulating various cellular functions, including growth, proliferation, and survival. The inhibition of these pathways can lead to reduced tumor cell invasion and metastasis, making this compound a candidate for anticancer therapy .

Antitumor Activity

Studies have demonstrated that the compound exhibits significant antitumor effects by inhibiting specific PI3K isoforms. For instance, it has been shown to selectively inhibit Class I PI3K-a and -β isoforms while sparing other kinases. This selectivity is crucial as it minimizes off-target effects that could lead to adverse reactions .

Anti-inflammatory Effects

In addition to its antitumor properties, 2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride has been implicated in the treatment of various inflammatory diseases. It has shown potential in reducing inflammation in conditions such as rheumatoid arthritis and inflammatory bowel disease by modulating immune responses through its action on the PI3K pathway .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antitumor | Inhibition of Class I PI3K isoforms | , |

| Anti-inflammatory | Modulation of immune responses | , |

| Antibacterial | Potential effects on bacterial infections |

Research Findings

- Antitumor Efficacy : A study highlighted that the compound effectively inhibited tumor growth in xenograft models by targeting PI3K pathways .

- Inflammatory Disease Models : In animal models of rheumatoid arthritis, treatment with this compound resulted in reduced joint swelling and inflammation markers .

- Synergistic Effects : When combined with other therapeutic agents, it demonstrated enhanced efficacy against resistant cancer cell lines, suggesting potential for combination therapies .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-isopropyl-4H-1,2,4-triazol-3-yl)acetic acid derivatives, and what experimental conditions are critical for high yields?

- Methodological Answer : A general approach involves refluxing triazole precursors (e.g., 4-amino-triazole derivatives) with substituted carbonyl compounds in ethanol or acetic acid under acidic catalysis. For example, dissolving 0.001 mol of a triazole precursor in absolute ethanol with glacial acetic acid, followed by refluxing for 4 hours and solvent evaporation under reduced pressure, yields solid products . Key parameters include:

- Solvent choice : Absolute ethanol or acetic acid for solubility and reaction efficiency.

- Catalyst : Glacial acetic acid (5 drops) to protonate intermediates.

- Reaction time : 4–6 hours to ensure completion.

- Purification : Filtration and recrystallization from DMF/acetic acid mixtures .

Q. How are structural and purity characteristics of this compound validated in academic research?

- Methodological Answer : Structural confirmation relies on elemental analysis (C, H, N, S content), IR spectroscopy (to identify functional groups like -COOH or triazole rings), and ¹H NMR (to resolve proton environments, e.g., isopropyl groups or acetic acid side chains). Purity is assessed via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) using polar stationary phases . For example, IR peaks near 1700 cm⁻¹ confirm carboxylic acid groups, while NMR signals at δ 1.2–1.4 ppm indicate isopropyl protons .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize the synthesis of 2-(4-isopropyl-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride?

- Methodological Answer : DoE minimizes trial-and-error by systematically varying parameters (e.g., temperature, pH, molar ratios) to identify optimal conditions. For instance:

- Central Composite Design (CCD) can model the effects of reaction time (X₁), temperature (X₂), and catalyst concentration (X₃) on yield.

- Response Surface Methodology (RSM) predicts interactions between variables, such as how elevated temperatures (60–80°C) accelerate condensation but may degrade acid-sensitive intermediates .

Computational tools (e.g., ICReDD’s quantum chemical calculations) can pre-screen conditions to reduce experimental iterations .

Q. What strategies resolve contradictions in biological activity data for structurally similar triazole-acetic acid derivatives?

- Methodological Answer : Contradictions often arise from stereochemical variations or impurity profiles . Solutions include:

- Comparative SAR Studies : Systematically modify substituents (e.g., isopropyl vs. methyl groups) and correlate with activity trends using regression models.

- Advanced Analytical Techniques : LC-MS/MS to detect trace impurities (e.g., unreacted starting materials) that may interfere with bioassays .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities toward target proteins, validating experimental IC₅₀ discrepancies .

Q. How can computational reaction design accelerate the discovery of novel derivatives with enhanced pharmacological properties?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model reaction pathways to predict feasible intermediates and transition states. For example:

- Reaction Path Search : Identifies low-energy pathways for triazole ring formation or acetic acid coupling .

- Machine Learning (ML) : Trains models on existing synthetic data (e.g., reaction yields, solvent polarity) to recommend optimal conditions for new derivatives.

Tools like ICReDD’s integrated computational-experimental workflows enable rapid validation of predicted routes .

Methodological Considerations Table

| Parameter | Basic Research Focus | Advanced Research Focus |

|---|---|---|

| Synthesis Optimization | Reflux time, solvent selection | DoE-guided parameter interaction |

| Structural Analysis | IR/NMR for functional groups | LC-MS/MS for impurity profiling |

| Data Analysis | Chromatographic purity checks | ML-driven SAR modeling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.